N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H12FN3OS2 and its molecular weight is 369.43. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics Studies
The study of the disposition and metabolism of compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) highlights the importance of pharmacokinetic analysis in understanding how drugs are processed in the human body. Research by Renzulli et al. (2011) detailed the metabolic pathways and excretion profiles of SB-649868, offering insights into how similar compounds could be studied for their pharmacokinetic properties (Renzulli et al., 2011).
Neuroimaging and Diagnostics
Compounds like 18F-DCFPyL and 18F-MPPF, used in PET imaging, illustrate the application of fluorine-substituted compounds in neuroimaging. Studies have explored their use in identifying and understanding the pathophysiology of diseases such as prostate cancer and neurological disorders. Rousseau et al. (2019) and Coughlin et al. (2019) demonstrated how PET imaging agents could aid in the diagnosis and management of diseases, potentially guiding research into related compounds (Rousseau et al., 2019); (Coughlin et al., 2019).
Environmental and Biological Monitoring
The exposure to organophosphorus and pyrethroid pesticides, as well as other environmental contaminants, underscores the significance of monitoring human exposure to hazardous chemicals. Studies like those by Babina et al. (2012) and Fortin et al. (2008) provide frameworks for assessing human exposure to chemicals, which can be adapted for research on the environmental impact and bioaccumulation of novel compounds (Babina et al., 2012); (Fortin et al., 2008).
Molecular Pharmacology
Research into the pharmacological targeting of specific receptors, as in the case of α7-nicotinic acetylcholine receptor agonists and antagonists, offers insights into the therapeutic potential of compounds. By studying receptor binding and efficacy, as seen in the work on 18F-ASEM and TSPO imaging by Jensen et al. (2015) and Coughlin et al. (2019), researchers can explore the implications for diseases like Alzheimer's and glioblastoma multiforme (Jensen et al., 2015); (Coughlin et al., 2019).
Toxicology and Safety Evaluation
Understanding the toxicological profile of compounds is crucial in assessing their safety for human use. Studies focusing on the genotoxicity and carcinogenicity of chemical compounds, like those by Tokiwa et al. (1994), provide a basis for evaluating similar compounds for potential health risks (Tokiwa et al., 1994).
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS2/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFIMUHWFFDTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.